molecular formula C22H28N3O9P B13849123 2'-Defluro-2'-methylene Sofosbuvir

2'-Defluro-2'-methylene Sofosbuvir

货号: B13849123
分子量: 509.4 g/mol
InChI 键: SLQAQPOMVKZSBV-RQBDIPKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-Defluro-2'-methylene Sofosbuvir is a structural analog of the hepatitis C virus (HCV) prodrug Sofosbuvir, which is clinically approved as a direct-acting antiviral agent. Sofosbuvir (chemical name: (S)-isopropyl-2-(S)-(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)phenoxy)phosphorylamino)propanoate) is metabolized in vivo to its active uridine triphosphate analog, which inhibits the HCV RNA-dependent RNA polymerase (RdRP) by terminating viral RNA chain elongation . The 2'-Defluro-2'-methylene modification replaces the fluorine atom at the 2'-ribose position with a methylene group, a structural alteration hypothesized to enhance steric hindrance or metabolic stability.

属性

分子式

C22H28N3O9P

分子量

509.4 g/mol

IUPAC 名称

propan-2-yl (2S)-2-[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methylideneoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H28N3O9P/c1-13(2)32-21(28)15(4)24-35(30,34-16-8-6-5-7-9-16)31-12-17-19(27)14(3)20(33-17)25-11-10-18(26)23-22(25)29/h5-11,13,15,17,19-20,27H,3,12H2,1-2,4H3,(H,24,30)(H,23,26,29)/t15-,17+,19-,20+,35-/m0/s1

InChI 键

SLQAQPOMVKZSBV-RQBDIPKASA-N

手性 SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H](C(=C)[C@@H](O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3

规范 SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(=C)C(O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Defluro-2’-methylene Sofosbuvir involves several steps, including the preparation of the sugar fragment and the nucleoside coupling. One common method involves the use of lithium diisopropylamide (LDA)-promoted aldol addition of ethyl 2-fluoropropanoate to ®-glyceraldehyde acetonide . This reaction results in a mixture of stereoisomers that require additional resolution and downstream purification.

Industrial Production Methods

Industrial production methods for 2’-Defluro-2’-methylene Sofosbuvir focus on optimizing yield and stereoselectivity. The preparation method has the advantages of producing a richer required isomer without separating the intermediate, thereby greatly reducing production costs and being suitable for industrialized production .

化学反应分析

Types of Reactions

2’-Defluro-2’-methylene Sofosbuvir undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide (LDA) for aldol additions, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aldol addition reaction produces a mixture of stereoisomers that require further purification .

相似化合物的比较

Physicochemical Properties

Key physicochemical parameters, including water solubility and Caco2 permeability, influence oral bioavailability and cellular uptake. Comparisons between Sofosbuvir and its analogs (referred to as Compound 3 and Compound 4 in studies) reveal distinct trends:

Compound Water Solubility (log(mol/L)) Caco2 Permeability (%)
Sofosbuvir -2.271 28.7
Compound 3 -2.524 49.9
Compound 4 -2.84 58.2

Analysis :

  • Compound 4 exhibits the highest permeability (58.2%), suggesting superior intestinal absorption compared to Sofosbuvir (28.7%) .
  • Sofosbuvir’s lower solubility (-2.271 log(mol/L)) compared to Compound 4 (-2.84 log(mol/L)) may reflect trade-offs between hydrophobicity and membrane permeation .
Mechanism of RdRP Inhibition

Sofosbuvir and its analogs act as non-obligate chain terminators by competing with natural nucleotides during RNA synthesis. Critical distinctions include:

  • Sofosbuvir : Terminates RNA elongation immediately, preventing incorporation of subsequent nucleotides. Its 2'-fluoro and 2'-methyl groups induce steric clashes with RdRP residues (e.g., Ser861 in SARS-CoV-2 RdRP), though the exact structural basis remains unresolved .
  • 2’-Deoxy-2’-α-fluoro-β-C-methylcytidine (PSI-6130) : Shares a similar 2'-methyl modification but targets flavivirus RdRPs. Its mechanism involves steric hindrance with the incoming NTP, a feature proposed to apply to Sofosbuvir derivatives like 2'-Defluro-2'-methylene Sofosbuvir .
  • Remdesivir : A delayed chain terminator with higher binding affinity (-3.84 kcal/mol vs. Sofosbuvir’s -2.41 kcal/mol), enabling prolonged RdRP inhibition .
Antiviral Spectrum and Resistance
  • 2'-Defluro-2'-methylene Analogs : Hypothesized to broaden antiviral activity due to enhanced steric effects, though resistance mutations (e.g., S282T in HCV RdRP) may cross-react with Sofosbuvir-resistant strains .
  • Beclabuvir: A non-nucleoside HCV RdRP inhibitor with distinct binding pockets, showing intermediate binding free energy (-3.40 kcal/mol) compared to Sofosbuvir .
Pharmacokinetic and Clinical Profiles
  • Sofosbuvir/Ribavirin: Achieves 95–97% sustained virologic response (SVR) in HCV genotypes 2–3 but requires 12–24 weeks of therapy .
  • Sofosbuvir/Ledipasvir: A 12-week regimen for genotypes 1/4, emphasizing the role of combination therapies in reducing resistance .
  • Compound 4 : Preclinical data suggest superior permeability, though clinical efficacy and toxicity profiles remain uncharacterized .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。